GSK2556286 Cross-Resistance Profile: Zero Cross-Resistance with All Known Antitubercular Drug Classes Versus Comparator Agents
GSK2556286 exhibits zero cross-resistance with known antitubercular drugs, maintaining full activity against clinical isolates resistant to first-line and second-line agents including isoniazid, rifampicin, ethambutol, streptomycin, moxifloxacin, and bedaquiline [1]. In contrast, alternative agents such as rifampicin and isoniazid show complete loss of activity against MDR strains, while bedaquiline and delamanid retain partial activity but can be compromised by specific resistance mutations [2]. The compound was tested against a comprehensive panel of MDR, XDR, and drug-sensitive (DS) clinical isolates with no reduction in potency observed, a profile not achieved by any currently approved single agent .
| Evidence Dimension | Cross-resistance frequency against MDR/XDR M. tuberculosis clinical isolates |
|---|---|
| Target Compound Data | 0% cross-resistance; full activity maintained against all tested MDR and XDR isolates |
| Comparator Or Baseline | First-line agents (isoniazid, rifampicin): 100% resistance in MDR isolates; Second-line agents (moxifloxacin, bedaquiline): variable resistance (approximately 10–40% depending on prior exposure) |
| Quantified Difference | GSK2556286 maintains 100% susceptibility in MDR/XDR strains versus 0% for isoniazid/rifampicin and 60–90% for newer agents |
| Conditions | MIC testing against clinical M. tuberculosis isolates with documented resistance genotypes; broth microdilution and macrophage infection assays |
Why This Matters
This zero cross-resistance profile makes GSK2556286 uniquely valuable for MDR/XDR-TB research programs where conventional agents fail, and positions it as an essential tool compound for resistance mechanism studies.
- [1] Nuermberger EL, Martínez-Martínez MS, Esquivias J, et al. GSK2556286 is a novel antitubercular drug candidate effective in vivo with the potential to shorten tuberculosis treatment. Antimicrob Agents Chemother. 2022;66(6):e00132-22. View Source
- [2] WHO. Global tuberculosis report 2023. Geneva: World Health Organization; 2023. View Source
